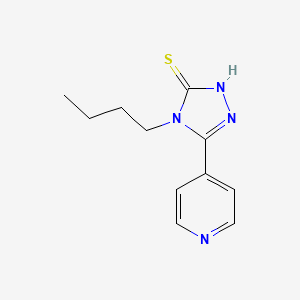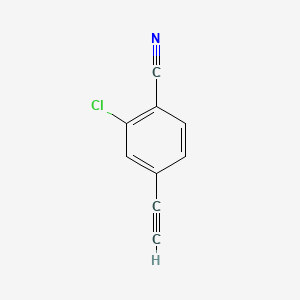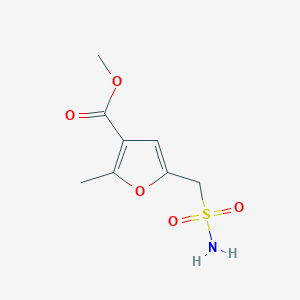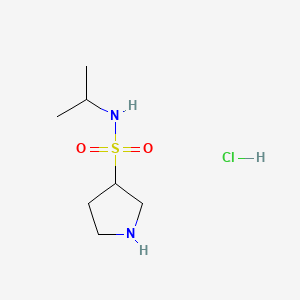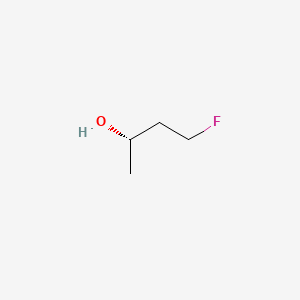
(2S)-4-fluorobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-fluorobutan-2-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a fluorine atom attached to the fourth carbon of a butanol backbone, with the hydroxyl group (-OH) attached to the second carbon in the (S)-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-fluorobutan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of 4-fluorobutan-2-one using chiral catalysts. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, resulting in the formation of the desired (2S)-enantiomer with high enantiomeric excess.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enantioselective reduction processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-4-fluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-fluorobutan-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-fluorobutan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxybutan-2-ol.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed:
Oxidation: 4-fluorobutan-2-one.
Reduction: 4-fluorobutan-2-amine.
Substitution: 4-hydroxybutan-2-ol or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: (2S)-4-fluorobutan-2-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective synthesis methods.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of (2S)-4-fluorobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2R)-4-fluorobutan-2-ol: The enantiomer of (2S)-4-fluorobutan-2-ol, with similar chemical properties but different biological activities due to its opposite stereochemistry.
4-fluorobutan-2-one: The oxidized form of this compound, lacking the hydroxyl group.
4-hydroxybutan-2-ol: The non-fluorinated analog of this compound, with different reactivity and applications.
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H9FO |
|---|---|
Poids moléculaire |
92.11 g/mol |
Nom IUPAC |
(2S)-4-fluorobutan-2-ol |
InChI |
InChI=1S/C4H9FO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1 |
Clé InChI |
PEAJLEGVRQOZNV-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](CCF)O |
SMILES canonique |
CC(CCF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


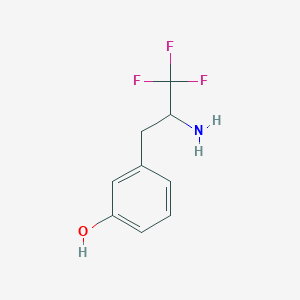

![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)



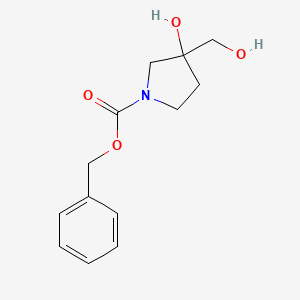
![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
